molecular formula C22H28N4O5 B12435162 tert-Butyl 4-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)piperazine-1-carboxylate

tert-Butyl 4-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)piperazine-1-carboxylate

Numéro de catalogue: B12435162
Poids moléculaire: 428.5 g/mol
Clé InChI: DANIYVQIRXOIKI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

tert-Butyl 4-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)piperazine-1-carboxylate is a synthetic small molecule featuring a dioxopiperidinyl-isoindolinone core linked to a tert-butyl piperazine-carboxylate group. This compound has garnered attention in medicinal chemistry, particularly in the development of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation. Its structure combines a cereblon (CRBN)-binding dioxopiperidinyl moiety with a piperazine-based linker, enabling recruitment of E3 ubiquitin ligases to degrade disease-relevant proteins such as androgen receptors .

Key synthetic routes involve coupling 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindoline derivatives with tert-butyl piperazine-1-carboxylate under nucleophilic substitution or Buchwald-Hartwig amination conditions. For example, details a reaction using methyl sulfoxide and N,N-diisopropylethylamine, yielding the target compound in 81% efficiency . Modifications to the isoindolinone or piperazine moieties (e.g., hydroxylation, methylation) are common to optimize solubility and binding affinity .

Propriétés

Formule moléculaire

C22H28N4O5

Poids moléculaire

428.5 g/mol

Nom IUPAC

tert-butyl 4-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]piperazine-1-carboxylate

InChI

InChI=1S/C22H28N4O5/c1-22(2,3)31-21(30)25-10-8-24(9-11-25)15-4-5-16-14(12-15)13-26(20(16)29)17-6-7-18(27)23-19(17)28/h4-5,12,17H,6-11,13H2,1-3H3,(H,23,27,28)

Clé InChI

DANIYVQIRXOIKI-UHFFFAOYSA-N

SMILES canonique

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC3=C(C=C2)C(=O)N(C3)C4CCC(=O)NC4=O

Origine du produit

United States

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)piperazine-1-carboxylate involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

tert-Butyl 4-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can produce various oxidized derivatives, while substitution reactions can introduce different functional groups onto the compound .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The compound belongs to a broader class of dioxopiperidinyl-isoindolinone derivatives. Below is a comparative analysis with structurally related molecules:

Compound Key Substituents Molecular Weight Biological Activity Reference
tert-Butyl 4-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)piperazine-1-carboxylate (Target) Dioxopiperidinyl, tert-butyl piperazine 441.46 g/mol Androgen receptor degradation (PROTAC applications)
tert-Butyl 4-((2-oxoindolin-5-yl)sulfonyl)piperazine-1-carboxylate Sulfonyl linker, oxindole core 407.47 g/mol Bruton’s tyrosine kinase (BTK) inhibition
tert-Butyl 4-(6-(methoxycarbonyl)-4-methylpyridin-3-yl)piperazine-1-carboxylate Pyridyl group, methyl ester 335.39 g/mol Intermediate in kinase inhibitor synthesis
3-[3-Methyl-1-oxo-5-(piperazin-1-yl)-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione Methylated isoindolinone, free piperazine 343.35 g/mol Enhanced metabolic stability compared to tert-butyl-protected analogs
4-((5-Aminopentyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione Alkylamine linker 400.43 g/mol Improved solubility and CRBN binding

Physicochemical Properties

  • LogP and Solubility : The tert-butyl group in the target compound increases hydrophobicity (predicted LogP = 2.1), whereas analogs with free piperazine (e.g., 3-[3-methyl-1-oxo-5-(piperazin-1-yl)-...]) exhibit higher aqueous solubility due to protonatable amines .
  • Synthetic Accessibility : The target compound’s synthesis requires multi-step reactions (e.g., SNAr, Grignard additions) with moderate yields (72–81%), while sulfonyl-linked analogs () are synthesized in fewer steps but with lower yields (50–60%) .

Patent and Commercial Relevance

  • The compound’s structural analogs are patented for AR degradation (EP 3 660 004 B1) and formulated as clinical candidates .
  • Commercial suppliers (e.g., ) list the target compound and its derivatives as "in-stock" intermediates, highlighting their demand in PROTAC development .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.